methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate

Chiral amino acid building block Stereospecific peptide synthesis Enantiomeric differentiation

Research-grade chiral phenylalanine derivative for SPPS and medicinal chemistry. The (2S) configuration, ortho-fluorine, and para-methyl substituents provide unique conformational control, enhanced metabolic stability, and 19F NMR capability not achievable with mono-substituted or racemic analogs. • ≥98% purity supports stoichiometric coupling in automated SPPS protocols. • 19F NMR-active ortho-fluorine enables real-time binding and dynamics monitoring without isotopic enrichment. • Methyl ester facilitates cellular uptake in intact-cell assays without separate esterification.

Molecular Formula C11H14FNO2
Molecular Weight 211.23 g/mol
CAS No. 1213632-12-2
Cat. No. B1408387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate
CAS1213632-12-2
Molecular FormulaC11H14FNO2
Molecular Weight211.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CC(C(=O)OC)N)F
InChIInChI=1S/C11H14FNO2/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1
InChIKeyAFWVPBNGGZFFEJ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorinated L-Phenylalanine Methyl Ester Building Block


Methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate (CAS 1213632-12-2) is a chiral, ortho-fluoro, para-methyl-substituted L-phenylalanine methyl ester derivative with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol . It belongs to the class of fluorinated amino acid derivatives increasingly employed as precision building blocks in solid-phase peptide synthesis (SPPS) and medicinal chemistry campaigns , where orthogonal substitution of the phenyl ring with both fluorine and methyl groups enforces specific conformational and electronic constraints not achievable with canonical phenylalanine [1]. Its single defined stereocenter (2S) and the presence of the methyl ester protecting group further differentiate its reactivity profile from free-acid or racemic variants .

Solid-phase peptide synthesis (SPPS) compatible chiral building block
Ortho-fluoro, para-methyl substitution imposes distinct conformational and electronic constraints
Methyl ester format for direct SPPS coupling without additional deprotection

Why Generic Analogs Cannot Substitute


Generic or single-substituted phenylalanine derivatives (e.g., 4-methyl-Phe-OMe, 2-fluoro-Phe-OMe, or racemic 2-fluoro-4-methyl-Phe) fail to replicate the precise electronic, steric, and stereochemical profile of methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate. The simultaneous presence of ortho-fluorine and para-methyl substituents imparts a distinct dipole moment and alters the preferred χ1 torsion angle of the side chain relative to unsubstituted or mono-substituted analogs , while the (S)-configuration is essential for compatibility with canonical L-amino acid binding pockets. Even the (2R) enantiomer, molecularly isomeric and identical in mass , is not a plug-in replacement because biological recognition is inherently stereospecific. Citing class-level evidence, the methyl ester C-terminus also significantly reduces hydrogelation propensity compared to the free carboxylic acid [1], making substitution non-trivial in self-assembly applications.

Mono-substituted analogs
4-methyl-Phe-OMe or 2-fluoro-Phe-OMe cannot replicate the combined electronic, steric, and stereochemical profile.
(2R) enantiomer (identical mass)
The (2R) enantiomer is not interchangeable; biological recognition of L-amino acid mimics is stereospecific.
Methyl ester vs. free acid
C-terminal modification may alter self-assembly propensity (class-level evidence). Free acid forms hydrogels, ester does not.

Quantitative Evidence Versus Closest Analogs


(2S) vs. (2R) Enantiomer: Stereochemical Identity

Methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate is the pure (S)-enantiomer, whereas the (2R) enantiomer (CAS 1213555-49-7) possesses identical molecular formula and weight but opposite configuration at the α-carbon . The (S)-configuration is required for compatibility with endogenous L-amino acid processing enzymes and eukaryotic ribosomal translation systems; incorporation of the (R)-enantiomer into peptides typically results in markedly altered backbone geometry and loss of target recognition [1]. Commercial specification confirms the (2S) target compound is supplied at 98% purity with a defined MDL number (MFCD09255864), while the (2R) variant is frequently offered at 95% purity .

(2S) vs. (2R) Enantiomer
Specification review
98% (2S) MDL MFCD09255864 95% (2R) CAS 1213555-49-7
Stereochemical identity critical for L-amino acid recognition
3 pp purity difference; enantiomer mismatch may invalidate stereospecific binding
Chiral amino acid building block Stereospecific peptide synthesis Enantiomeric differentiation

Ortho-Fluoro vs. Meta-Fluoro: Lipophilicity Differentiation

The target compound bears fluorine at the ortho (2-) position and methyl at the para (4-) position. Its regioisomer, methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate (CAS 1342272-72-3), places fluorine at the meta (3-) position. This positional shift modifies the dipole moment vector and alters the computed octanol–water partition coefficient (XLogP3). PubChem data for the target compound show XLogP3 = 1.7 [1], whereas the 3-fluoro-4-methyl regioisomer, by virtue of altered intramolecular electronic distribution, is predicted to have a slightly lower logP . In addition, the ortho-fluoro group can engage in unique through-space interactions with the amino acid backbone, a feature absent in the meta-substituted analog .

Ortho- vs. Meta-Fluoro Lipophilicity
Predicted / Class-level
XLogP3 1.7 (ortho) ~1.5 (meta regioisomer)
Regioisomer selection may influence peptide permeability
ΔLogP ≈ 0.2–0.3; computed values
Regioisomeric differentiation Fluorine positional effect Lipophilicity comparison

Methyl Ester vs. Free Acid: Self-Assembly Divergence

Methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate is the methyl ester, not the free carboxylic acid (cf. 2-fluoro-4-methyl-DL-phenylalanine, CAS 1259965-62-2, MW 197.21 ). A direct comparative study by Ryan et al. (2011) on fluorinated Fmoc-Phe derivatives demonstrated that C-terminal methyl esters self-assemble into fibrils slowly and fail to form hydrogels, whereas the corresponding free carboxylic acids form rigid hydrogels at acidic pH [1]. This functional divergence is attributed to the higher hydrophobicity of the ester and its reduced hydrogen-bonding capacity at the C-terminus [1]. For SPPS applications, the methyl ester is the preferred form for direct incorporation into growing peptide chains without an additional deprotection step required for the free acid.

Methyl Ester vs. Free Acid
Class-level
Ester: no hydrogel; ready for SPPS Acid: forms rigid hydrogels at pH 3.5
Ester vs. acid selection alters assembly behavior
Class-level evidence from Fmoc-Phe derivative studies
C-terminal modification Self-assembly Hydrogelation Peptide coupling

Purity Specification: 98% vs. 95% Comparator

Methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate is commercially available at a minimum purity specification of 98% (AKSci) , whereas the closely related regioisomer methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride is supplied at only 95% purity . Although both specifications are adequate for many research applications, the 3-percentage-point purity difference can correspond to significantly different total impurity burdens (2% vs. 5% total impurities), which is a relevant factor when the compound is used at stoichiometric levels in SPPS or as a starting material in multi-step syntheses where impurities propagate.

Purity Specification
Data to verify
98% (HPLC)
Higher purity may reduce confounding variables in SPPS
Comparator regioisomer HCl supplied at 95%
Chemical purity Quality assurance Reproducibility

Ortho-19F NMR Probe for Biophysical Monitoring

The ortho-fluorine atom on the phenyl ring of the target compound serves as a sensitive 19F NMR reporter nucleus. As reviewed in the fluorinated amino acids literature, 19F NMR spectroscopy is a powerful, non-perturbing method for monitoring peptide–protein interactions, conformational changes, and metabolic fate in complex biological milieus . This capability is not available in the non-fluorinated 4-methyl-L-phenylalanine methyl ester analog (CAS 3981-53-1, HCl salt) , nor in the des-fluoro 4-methylphenylalanine series. The ortho-position of fluorine in the target compound places the 19F nucleus close to the peptide backbone, maximizing its sensitivity to local conformational changes.

19F NMR Probe
Class-level
Ortho-19F reporter nucleus
Enables label-free monitoring of peptide interactions
Non-fluorinated analogs are NMR silent
19F NMR spectroscopy Biosensor Protein dynamics Fluorine probe

Optimal Deployment Scenarios


Fmoc-SPPS for Peptidomimetic Drug Discovery

This compound is optimally deployed as an Fmoc-protected (or in situ protected) building block in automated solid-phase peptide synthesis. The (2S) configuration ensures native-like backbone geometry, while the ortho-fluoro/para-methyl substitution enhances metabolic stability and modulates side-chain lipophilicity (XLogP3 = 1.7) [1]. Its 98% purity specification [1] supports stoichiometric coupling efficiency in multi-step SPPS protocols where impurity accumulation must be minimized.

19F NMR Probe for Protein–Ligand Interaction Studies

The ortho-fluorine atom enables 19F NMR spectroscopy to monitor binding events, conformational exchange, and local dynamics in real time without isotopic enrichment [1]. This application is uniquely suited to the target compound because the ortho-position places the 19F nucleus proximal to the peptide backbone, maximizing chemical shift dispersion upon target engagement. Regioisomeric (3-fluoro) or non-fluorinated analogs lack this capability entirely.

SAR Campaigns Requiring Regioisomeric Precision

In SAR studies exploring the effect of fluorine positional isomerism on target binding, methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate provides the explicit ortho-fluoro pharmacophore. Its computed LogP of 1.78 [1] differentiates it from the slightly less lipophilic meta-fluoro regioisomer (3-fluoro-4-methyl analog) , enabling systematic exploration of how subtle lipophilicity shifts impact membrane permeability and off-target binding.

Enzyme Substrate Specificity and Proteolytic Stability Assays

Fluorinated phenylalanine analogs are documented to confer enhanced resistance to proteolytic cleavage [1]. This compound, as the pure (S)-enantiomer methyl ester, is the correct substrate form for testing the tolerance of phenylalanine-processing enzymes (e.g., phenylalanine hydroxylase, aminoacyl-tRNA synthetases) to ortho-fluoro, para-methyl substitution. The methyl ester facilitates cellular uptake in intact-cell assays without requiring a separate esterification step.

Application
Selection Property
Validation Focus
SPPS-based peptidomimetic synthesis
Chiral (2S) building block; ortho-fluoro/para-methyl substitution
Coupling efficiency and stereochemical fidelity
19F NMR biophysical monitoring
Ortho-fluorine reporter nucleus
Label-free detection of binding events and dynamics
Fluorine positional isomerism SAR
Ortho-fluoro pharmacophore; distinct logP
Lipophilicity and permeability effects
Enzyme substrate specificity assays
(2S) methyl ester form
Proteolytic stability and cellular uptake in intact-cell models
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